Cas no 898754-39-7 (2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone)
898754-39-7 structure
Product Name:2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
Numero CAS:898754-39-7
MF:C19H20O3S
MW:328.425304412842
CID:1946020
PubChem ID:24725921
Update Time:2025-06-07
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2'-CARBOETHOXY-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE
- ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate
- LogP
- Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate
- AKOS016021434
- 898754-39-7
- DTXSID70644314
- 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone
-
- MDL: MFCD03843207
- Inchi: 1S/C19H20O3S/c1-3-22-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)23-2/h4-11H,3,12-13H2,1-2H3
- Chiave InChI: ZNOTZYHGDVVABR-UHFFFAOYSA-N
- Sorrisi: S(C)C1C=CC=CC=1CCC(C1C=CC=CC=1C(=O)OCC)=O
Proprietà calcolate
- Massa esatta: 328.11331567Da
- Massa monoisotopica: 328.11331567Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 8
- Complessità: 396
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 68.7Ų
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 491.1°C at 760 mmHg
- Punto di infiammabilità: 242.9°C
- Indice di rifrazione: 1.59
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C098925-250mg |
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone |
898754-39-7 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C098925-500mg |
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone |
898754-39-7 | 500mg |
$ 735.00 | 2022-06-06 |
2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
898754-39-7 (2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti